4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester
Overview
Description
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, a dichloroaniline moiety, and a carboxylic acid methyl ester group. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester typically involves the following steps:
Formation of the Dichloroaniline Intermediate: The starting material, 2,6-dichloroaniline, is synthesized through the chlorination of aniline. This reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Coupling with Thiophene Carboxylic Acid: The dichloroaniline intermediate is then coupled with 3-thiophenecarboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, particularly those involved in inflammatory pathways.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Receptor Binding: It binds to receptors on the cell surface, modulating signal transduction pathways that regulate inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichloroaniline structure.
2,6-Dichloroaniline Derivatives: Various derivatives with modifications on the aniline ring or the thiophene moiety.
Uniqueness
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester is unique due to its combination of a thiophene ring and a dichloroaniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-(2,6-dichloroanilino)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-17-12(16)7-5-18-6-10(7)15-11-8(13)3-2-4-9(11)14/h2-6,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGUHHGMRHQIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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